molecular formula C13H13N3O4 B2552043 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 921900-04-1

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide

Cat. No.: B2552043
CAS No.: 921900-04-1
M. Wt: 275.264
InChI Key: VDHFJNDOIVUJTR-UHFFFAOYSA-N
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Description

N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxole (piperonyl) moiety and a butyramide side chain. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle known for its electron-withdrawing properties and role in enhancing metabolic stability in drug design . The benzo[d][1,3]dioxole group contributes to lipophilicity and may influence binding interactions in biological systems, as seen in analogues with anticonvulsant and anti-inflammatory activities .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-3-11(17)14-13-16-15-12(20-13)8-4-5-9-10(6-8)19-7-18-9/h4-6H,2-3,7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHFJNDOIVUJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the coupling of the benzo[d][1,3]dioxole derivative with the oxadiazole ring, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Butyramide Group: The final step involves the acylation of the oxadiazole derivative with butyric anhydride or butyric acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

The compound has demonstrated promising biological activities that are primarily categorized into two major areas: antiviral and anticancer properties.

Antiviral Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antiviral properties. Specifically, studies have shown that similar compounds can inhibit viral replication by targeting key viral enzymes or pathways. For instance:

  • Mechanism of Action: The antiviral activity is often linked to the inhibition of viral RNA polymerase and interference with nucleic acid synthesis. This mechanism enhances the production of interferons, which are critical for the immune response against viral infections.

Case Study: Influenza A Virus
A study focusing on small molecule inhibitors targeting influenza A RNA polymerase suggested that compounds structurally similar to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide could possess antiviral capabilities against various strains of influenza.

Anticancer Activity

In the realm of cancer research, this compound has shown potential in inducing apoptosis in cancer cells. Key findings include:

  • Cytotoxicity Studies: Various derivatives have been tested against different cancer cell lines, revealing varying degrees of cytotoxicity. For example:
CompoundCell LineEC50 (µM)Observations
This compoundMRC-520Moderate toxicity observed
Related thieno[3,2-d]pyrimidinesHeLa15Significant apoptosis induction
Other derivativesA54910High cytotoxicity

Mechanism of Action: The proposed mechanisms include:

  • Inhibition of Topoisomerase II: Similar compounds have demonstrated the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication.
  • Cell Cycle Arrest: Induction of cell cycle arrest at the G2/M phase has been observed in studies involving related chemical structures .

Potential Research Directions

Given its promising biological activities, future research on this compound could focus on:

  • Structure–Activity Relationship Studies: Further elucidating how structural modifications affect biological activity.
  • In Vivo Studies: Transitioning from in vitro findings to animal models to assess efficacy and safety.
  • Combination Therapies: Investigating the compound's potential synergistic effects with existing antiviral and anticancer agents.

Mechanism of Action

The mechanism of action of N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may induce apoptosis and cause cell cycle arrest by interacting with key proteins involved in cell proliferation . The exact molecular pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Key physicochemical parameters for structurally related compounds include:

Compound Name Melting Point (°C) Yield (%) Key Functional Groups Reference
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a ) 180–182 51.0 Butyramide, sulfonamide
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-N'-(4-nitrobenzoyl)-carbohydrazide 228 84 Benzo[d][1,3]dioxole, pyrazole, carbohydrazide
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide (5a ) 230–231 85.7 Benzo[d][1,3]dioxole, triazole, dienamide
  • Melting Points : The benzo[d][1,3]dioxole-containing compounds exhibit a wide range of melting points (157–261°C), influenced by substituent polarity and crystallinity. The target compound’s melting point is expected to align with oxadiazole derivatives (e.g., 180–261°C) .
  • Spectral Data : The benzo[d][1,3]dioxole moiety typically shows characteristic $^1$H NMR signals at δ 6.7–7.1 ppm (aromatic protons) and δ 5.9–6.0 ppm (dioxole methylene), while the 1,3,4-oxadiazole ring resonates near δ 8.5–9.0 ppm in $^1$H NMR .

Key Differentiators of N-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide

Synthetic Flexibility : The butyramide side chain allows for straightforward derivatization via acylation, a advantage over more complex cyclopropanecarboxamide syntheses (e.g., compound 55 in ) .

Pharmacological Potential: The piperonyl-oxadiazole scaffold is understudied compared to thiadiazole or pyrazole counterparts, offering novel opportunities in drug discovery for CNS or metabolic disorders .

Biological Activity

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies and research findings.

  • Molecular Formula: C13_{13}H12_{12}N4_{4}O3_{3}
  • Molecular Weight: 276.26 g/mol
  • CAS Number: 23512-46-1
  • IUPAC Name: this compound

Research indicates that compounds containing the oxadiazole moiety often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The benzo[d][1,3]dioxole structure is known for its ability to interact with various biological targets, enhancing the compound's therapeutic potential.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:

StudyCompoundActivityFindings
This compoundAntitumorInhibits cell proliferation in cancer cell lines.
Various oxadiazolesCytotoxicityShowed significant cytotoxic effects against breast and lung cancer cell lines.

The compound's ability to induce apoptosis in cancer cells is attributed to its interference with cellular signaling pathways.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

StudyCompoundActivityFindings
This compoundAntibacterialEffective against Gram-positive and Gram-negative bacteria.
Related compoundsAntifungalDemonstrated antifungal activity against common pathogens.

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been documented:

StudyCompoundActivityFindings
N-(5-(benzo[d][1,3]dioxole)-1,3,4-oxadiazol-2-yl)butyramideAnti-inflammatoryReduced inflammation markers in vitro and in vivo models.

This activity may be linked to the inhibition of pro-inflammatory cytokines.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of oxadiazole compounds:

Case Study: Synthesis and Evaluation
In a study conducted by Sivaramkumar et al., a series of oxadiazole derivatives were synthesized and evaluated for their biological activities. The study concluded that modifications to the benzo[d][1,3]dioxole structure significantly enhanced the anticancer and antimicrobial activities of the compounds tested.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide, and how can reaction conditions be standardized?

  • Methodology : The compound can be synthesized via condensation reactions using intermediates like 2-amino-5-aryl-methylthiazole derivatives. A typical procedure involves reacting the amine precursor with chloroacetyl chloride in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF mixtures. Triethylamine is critical for maintaining pH during acylation .
  • Optimization : Yield improvements often require stoichiometric adjustments (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) and solvent optimization (e.g., dioxane for solubility vs. ethanol for recrystallization) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR peaks at δ 7.2–7.8 ppm confirm aromatic protons in the benzo[d][1,3]dioxolyl moiety, while HRMS validates molecular weight (e.g., C₁₅H₁₂N₃O₃ for derivatives) . Infrared (IR) spectroscopy identifies functional groups like oxadiazole (C=N stretch at ~1600 cm⁻¹) .

Q. How is the antibacterial activity of this compound evaluated in vitro?

  • Methodology : Minimum Inhibitory Concentration (MIC) assays using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives are dissolved in DMSO and tested at concentrations from 1–100 µg/mL, with ampicillin as a positive control .

Advanced Research Questions

Q. How can structural modifications enhance the antitumor activity of this compound?

  • Methodology : Introduce substituents like tert-butyl or aryl groups to the oxadiazole core to improve lipophilicity and target binding. For example, N-arylthiazol-2-amine derivatives showed improved cytotoxicity (IC₅₀ < 10 µM in HeLa cells) by enhancing interactions with DNA topoisomerase II . Crystallography data (e.g., C25H25N3O2S) guides steric and electronic optimization .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodology : Comparative SAR analysis using standardized assays. For instance, discrepancies in IC₅₀ values may arise from cell line variability (e.g., CHME3 microglia vs. SVG astrocytes). Meta-analyses of substituent effects (e.g., electron-withdrawing groups on apoptosis induction) clarify trends .

Q. How does computational modeling aid in designing selective enzyme inhibitors based on this scaffold?

  • Methodology : Docking studies (e.g., AutoDock Vina) using crystal structures (e.g., PDB: 7119063) identify key interactions. Piperazine hybrids targeting Sirtuin enzymes showed improved selectivity (Ki < 50 nM) via hydrophobic pocket occupancy .

Q. What protocols are used to evaluate anti-neuroinflammatory potential in glial cells?

  • Methodology : Treat human microglia (CHME3) and astrocytes (SVG) with derivatives (e.g., 10–50 µM) and measure TNF-α/IL-6 suppression via ELISA. The piperine derivative D4 reduced neuroinflammation by 60–70% via NF-κB pathway inhibition .

Methodological Notes

  • Synthesis Challenges : Recrystallization from ethanol-DMF (1:3) minimizes impurities but requires slow cooling to avoid amorphous precipitates .
  • Biological Assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish therapeutic effects from general toxicity .
  • Data Reproducibility : Standardize solvent purity (HPLC-grade) and NMR calibration (TMS reference) to ensure consistency .

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